molecular formula C25H20N2O6S B2505378 2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide CAS No. 902278-01-7

2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide

Cat. No.: B2505378
CAS No.: 902278-01-7
M. Wt: 476.5
InChI Key: ZONWDGMYDHBJSZ-UHFFFAOYSA-N
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Description

2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide is an organic compound with a complex structure that includes a quinoline core, a dioxolo ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the dioxolo ring and the sulfonyl group. The final step involves the acylation of the quinoline derivative with N-phenylacetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, better reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield reduced quinoline derivatives.

Scientific Research Applications

2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-7-(4-methylbenzenesulfonyl)-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one
  • Actinodaphnine

Uniqueness

2-[7-(4-methylbenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide is unique due to its specific combination of functional groups and its potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[7-(4-methylphenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6S/c1-16-7-9-18(10-8-16)34(30,31)23-13-27(14-24(28)26-17-5-3-2-4-6-17)20-12-22-21(32-15-33-22)11-19(20)25(23)29/h2-13H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONWDGMYDHBJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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